molecular formula C16H21N5OS B2654675 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2319724-52-0

3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2654675
CAS No.: 2319724-52-0
M. Wt: 331.44
InChI Key: CDWVZBNWOSIGPF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at position 3 and a piperidinylmethoxy moiety at position 6. The piperidine ring is further functionalized with a 5-methyl-1,3,4-thiadiazol-2-yl group at the nitrogen atom.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-17-20-16(23-11)21-8-6-12(7-9-21)10-22-15-5-4-14(18-19-15)13-2-3-13/h4-5,12-13H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWVZBNWOSIGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an alkylating agent.

    Synthesis of the Piperidine Moiety: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution reactions.

    Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine and thiadiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Biological Implications
Target Compound C₁₆H₂₀N₄O₂S* 332.43* 5-Methyl-1,3,4-thiadiazol-2-yl, cyclopropyl, pyridazine Potential kinase inhibition due to pyridazine-thiadiazole synergy
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine C₂₁H₂₅N₃O₄S 415.51 Benzofuran-sulfonyl, cyclopropyl, pyridazine Enhanced aqueous solubility (sulfonyl group); possible protease inhibition
2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine C₁₇H₂₂N₄OS 330.45 5-Cyclopropyl-1,3,4-thiadiazol-2-yl, methylpyridine Increased lipophilicity (cyclopropyl group); potential CNS penetration

*Calculated based on structural analysis.

Key Observations

In contrast, the cyclopropyl-thiadiazole substituent in increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Piperidine Functionalization :

  • The benzofuran-sulfonyl group in introduces polarity, likely improving solubility and metabolic stability compared to the thiadiazole-containing analogs .

Hypothetical Pharmacological Implications

  • Target Compound : The pyridazine-thiadiazole combination may mimic ATP-binding sites in kinases, a hypothesis supported by studies on related thiadiazole derivatives .
  • Compound : The sulfonyl group could reduce off-target effects by limiting passive diffusion, a feature observed in sulfonamide-based protease inhibitors .
  • Compound : The cyclopropyl-thiadiazole and methylpyridine groups may synergize for CNS targets, as seen in neuroactive compounds with similar logP profiles .

Biological Activity

The compound 3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a derivative of pyridazine featuring a cyclopropyl group and a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular structure can be represented as follows:

C15H19N5O(Molecular Weight 285 35 g mol)\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}\quad (\text{Molecular Weight 285 35 g mol})

This compound is characterized by the presence of:

  • A cyclopropyl ring which may enhance lipophilicity and biological interaction.
  • A thiadiazole group known for its diverse biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. The biological activity of This compound can be categorized into several key areas:

Anticancer Activity

A review of literature highlights the anticancer potential of thiadiazole derivatives. For instance:

  • Compounds similar to this structure have shown promising results against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying IC50 values ranging from 4.27 µg/mL to 22.19 µM .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of cell proliferation : Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting specific pathways : For example, some studies suggest that these compounds may inhibit key signaling pathways like ERK1/2 involved in cell growth and survival .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value Reference
AnticancerA549 (Lung Cancer)4.27 µg/mL
AnticancerSK-MEL-2 (Skin)22.19 ± 2.1 µM
AnticancerHCT15 (Colon)12.57 ± 0.6 µM
AnticancerMDA-MB-231 (Breast)5.41 ± 0.35 µM

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • El-Naggar et al. (2011) reported that various thiadiazole derivatives significantly inhibited tumor growth in vivo models.
  • Hosseinzadeh Leila et al. (2013) evaluated new thiadiazole compounds against prostate cancer cell lines and found notable cytotoxic effects compared to standard treatments like Doxorubicin.

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